molecular formula C20H28N4O7 B11932343 (S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid

(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid

Cat. No.: B11932343
M. Wt: 436.5 g/mol
InChI Key: PTUJJIPXBJJLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid is a synthetic peptide-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amine, a phenyl group, and a branched acetamido backbone. Its structure includes:

  • Boc group: Provides steric protection for the amine during synthesis .
  • Acetamido chains: Contribute to hydrogen bonding and solubility modulation.

This compound is likely utilized in peptide synthesis or as an intermediate in drug development due to its modular design and protective groups.

Properties

IUPAC Name

2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O7/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUJJIPXBJJLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Boc-Glycine-Glycine-Glycine Tripeptide (Boc-Gly-Gly-Gly-OH)

Step 1: Boc-Glycine Activation
Boc-Gly-OH (1.0 equiv) is dissolved in anhydrous DMF under nitrogen, followed by sequential addition of COMU (1.1 equiv) and DIEA (2.5 equiv). After 10 min activation, glycine methyl ester hydrochloride (1.2 equiv) is introduced, yielding Boc-Gly-Gly-OMe after 4 h at 25°C.

Step 2: Ester Hydrolysis
Boc-Gly-Gly-OMe undergoes saponification with LiOH (2.0 equiv) in THF/H2O (4:1) at 0°C, affording Boc-Gly-Gly-OH in 92% yield.

Step 3: Iterative Coupling
Repetition of Steps 1–2 with Boc-Gly-Gly-OH and glycine methyl ester furnishes Boc-Gly-Gly-Gly-OH (85% yield, HPLC purity >98%).

Incorporation of (S)-3-Phenylpropanamido Segment

Step 4: L-Phenylalanine Derivatization
L-Phenylalanine is converted to (S)-3-phenylpropanoic acid via Hofmann degradation (NaOCl, NaOH, 0°C, 2 h), followed by activation as the N-hydroxysuccinimide ester (NHS, DCC, CH2Cl2).

Step 5: Tripeptide Coupling
Boc-Gly-Gly-Gly-OH (1.0 equiv) and (S)-3-phenylpropanoic acid NHS ester (1.2 equiv) react in DMF with HOBt (1.1 equiv), yielding Boc-Gly-Gly-Gly-Phe-OH (78% yield, [α]D²⁵ = +12.4° (c 1.0, MeOH)).

Terminal Acetic Acid Conjugation

Step 6: Acetic Acid Activation
Acetic acid is converted to its 2,4,6-trichlorophenyl ester (TCP) using DIC and TCP-OH in CH2Cl2 (0°C, 1 h).

Step 7: Final Coupling
Boc-Gly-Gly-Gly-Phe-OH (1.0 equiv) and acetic acid TCP ester (1.5 equiv) react in DMF with DMAP (0.2 equiv), affording the target compound after 12 h (63% yield, RP-HPLC tR = 14.2 min).

Optimization and Process Analytics

Coupling Efficiency Enhancement

ReagentYield (%)Epimerization (%)
HBTU/DIEA721.8
COMU/DIEA850.9
DCC/HOBt682.5

Table 1. Comparative analysis of coupling reagents for Boc-Gly-Gly formation.

COMU outperforms HBTU and DCC in glycine-rich systems, attributed to its rapid activation kinetics and minimized steric hindrance.

Stereochemical Integrity Assessment

Chiral HPLC (Chirobiotic T column, 25°C, 1.0 mL/min, 220 nm) confirms >99% enantiomeric excess for the (S)-3-phenylpropanamido moiety, validating the retention of configuration during coupling.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (600 MHz, DMSO-d6) : δ 7.85 (d, J = 7.8 Hz, 1H, NH), 7.25–7.18 (m, 5H, Ph), 4.32 (qd, J = 6.9, 5.1 Hz, 1H, CHα), 3.88–3.72 (m, 8H, Gly CH2), 1.39 (s, 9H, Boc CH3).

  • HRMS (ESI+) : m/z calc. for C₂₇H₃₈N₅O₉ [M+H]+: 608.2568; found: 608.2571 .

Chemical Reactions Analysis

Types of Reactions

Boc-Gly-Gly-Phe-Gly-OH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), N-methylmorpholine (NMM)

    Cleavage: Proteases

Major Products Formed

    Deprotection: Removal of the Boc group results in the formation of the free amine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Cleavage: Release of the drug payload in ADCs.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

  • Multiple Functional Groups : It contains amino acids and acetamido groups, which enhance its reactivity and potential biological interactions.
  • Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group serves to protect the amine during synthesis, allowing for selective chemical modifications.

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug design and development. Its functionalities allow for:

  • Biological Activity Modulation : Studies have indicated its potential as an inhibitor or modulator in various biochemical pathways, particularly in targeting enzymes and receptors involved in disease processes .
  • Quantitative Structure-Activity Relationship (QSAR) : Computational methods are employed to predict its biological activity based on structural features, guiding experimental validation.

Antiviral Research

Recent studies have highlighted the importance of similar compounds in antiviral drug development:

  • HIV Targeting : Research indicates that derivatives related to this compound can target HIV-1 capsid proteins, potentially leading to new antiviral therapies .
  • Influenza Inhibitors : Other studies have explored structurally similar compounds as inhibitors of neuraminidases in influenza viruses, emphasizing their relevance in developing treatments for viral infections .

Antibacterial Activity

The antibacterial properties of related compounds have been documented:

  • Gram-positive and Gram-negative Bacteria : Compounds with similar structures have shown significant antibacterial activity against various strains, including Pseudomonas aeruginosa .

Case Studies and Experimental Findings

Study FocusFindingsReference
Antiviral ActivityIdentified as a potential inhibitor of HIV-1 capsid protein interactions
Antibacterial PropertiesDemonstrated high efficacy against Gram-positive and Gram-negative bacteria
QSAR ModelingPredicted biological activity based on structural characteristics

Mechanism of Action

The mechanism of action of Boc-Gly-Gly-Phe-Gly-OH involves its use as a protease-cleavable linker in ADCs. The peptide sequence is recognized and cleaved by specific proteases, releasing the drug payload at the target site. This targeted delivery enhances the efficacy of the drug while minimizing off-target effects.

Comparison with Similar Compounds

Structural Features and Functional Groups

Compound Name Molecular Formula Key Functional Groups Notable Features References
(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid C₂₀H₂₈N₄O₇ (est.) Boc, phenyl, acetamido chains Multi-layered protection, chiral centers N/A
2-(2-Acetamidoacetamido)acetic Acid C₆H₁₀N₂O₄ Two acetamido groups Simpler backbone, no protective groups
(S)-2-(2-Acetamidoacetamido)-3-phenylpropanamide C₁₃H₁₇N₃O₃ Phenyl, acetamido Lacks Boc group and one acetamido chain
(S)-3-(2-Bromoacetamido)-2-((Boc)amino)propanoic Acid C₁₀H₁₇BrN₂O₅ Boc, bromoacetamido Reactive bromo group for conjugation
(S)-2-[(S)-2-(2-(3-(Furan-2-yl)acrylamido)acetamido)-4-methylpentanamido]propanoic acid C₁₈H₂₄N₃O₆ Furan acrylamido, methyl branch Heterocyclic furan for electronic effects

Key Observations :

  • The target compound’s Boc group distinguishes it from simpler analogs like 2-(2-Acetamidoacetamido)acetic Acid , enhancing stability during synthesis.
  • Bromoacetamido in ’s compound introduces reactivity absent in the target molecule, enabling crosslinking applications .
  • Furan acrylamido in ’s analog may alter solubility and binding affinity compared to the phenyl group .

Physicochemical Properties

Property Target Compound 2-(2-Acetamidoacetamido)acetic Acid (S)-3-(2-Bromoacetamido)-Boc Acid
Molecular Weight ~452.46 g/mol (est.) 174.16 g/mol 349.16 g/mol
Solubility Moderate (DMSO) High (polar solvents) Low (hydrophobic bromo group)
Stability High (Boc protection) Moderate Moderate (light-sensitive)

Notes:

  • Bromo-substituted analogs may require dark storage to prevent degradation .

Comparison :

  • The target compound’s Boc group may reduce acute toxicity compared to bromo-containing analogs .

Biological Activity

(S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic acid, often referred to as a complex amino acid derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its intricate structure that includes multiple amide linkages and a Boc (tert-butyloxycarbonyl) protecting group, which influences its interaction with biological targets.

Research indicates that compounds similar to (S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic acid may act as inhibitors of histone deacetylases (HDACs). HDACs are critical enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibition of these enzymes can lead to altered transcriptional activity, which has implications in cancer therapy and other diseases linked to epigenetic modifications .

2. Inhibition Studies

A study on azumamides, which share structural similarities with the compound , demonstrated that certain derivatives exhibited potent inhibition against HDAC isoforms 1-3 and 10-11, with IC50 values ranging from 14 to 67 nM. This suggests that modifications in the structure can significantly affect the inhibitory potency against specific HDACs .

CompoundTarget HDAC IsoformIC50 (nM)
Azumamide CHDAC114
Azumamide EHDAC367
(S)-Boc-Acetamido DerivativeHDAC10TBD

3. Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Cancer Therapy : In vitro studies have shown that derivatives with HDAC inhibitory activity can induce apoptosis in cancer cell lines. For instance, azumamide derivatives demonstrated selective cytotoxicity towards leukemia cells while sparing normal cells .
  • Neurodegenerative Diseases : Compounds that inhibit HDACs have been explored for their neuroprotective effects. They have shown promise in models of Alzheimer's disease by improving cognitive function through modulation of acetylcholine levels .

4. Pharmacokinetics

Understanding the pharmacokinetics of such compounds is crucial for their therapeutic application. Studies suggest that modifications like the Boc group enhance solubility and stability, which are beneficial for oral bioavailability. However, detailed pharmacokinetic profiles specific to (S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic acid are still under investigation .

Q & A

Q. What are the critical steps for synthesizing (S)-2-[2-[2-[2-(Boc-amino)acetamido]acetamido]-3-phenylpropanamido]acetic Acid, and how do protecting groups influence the process?

  • Methodological Answer : The synthesis involves sequential coupling of protected amino acid derivatives. Key steps include:
  • Boc Protection : The Boc group shields the primary amine during subsequent reactions to prevent unwanted side reactions .
  • Coupling Reactions : Use carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS (N-hydroxysuccinimide) to activate carboxyl groups for amide bond formation. Stoichiometric ratios (e.g., 1.5:1 EDC:NHS) minimize unreacted intermediates .
  • Deprotection : Trifluoroacetic acid (TFA) selectively removes the Boc group post-coupling, enabling further chain elongation .
  • Solid-Phase Synthesis : Resins like PS-2ClTrtCl allow stepwise assembly, with intermediates purified via HPLC to >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its stereochemical purity?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm backbone connectivity and functional groups. For stereochemistry, 1^1H-1^1H NOESY identifies spatial proximity of protons .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak IA). Retention time comparison with standards validates (S)-configuration .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (±1 ppm accuracy) and detects impurities like incomplete deprotection byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and HPLC purity data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Diastereomers : NMR may not resolve diastereomers, whereas chiral HPLC can separate them. Use both techniques in tandem .
  • Solvent Artifacts : Residual solvents (e.g., DMF) in NMR spectra may skew integration. Lyophilize samples pre-analysis .
  • Dynamic Processes : Conformational exchange in NMR (e.g., rotamers) broadens peaks, masking impurities. Variable-temperature NMR or 2D experiments clarify such issues .

Q. What strategies optimize coupling efficiency while minimizing racemization during synthesis?

  • Methodological Answer :
  • Low-Temperature Reactions : Conduct couplings at 0–4°C to slow base-catalyzed racemization .
  • Coupling Reagent Selection : HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) reduces racemization vs. DCC (dicyclohexylcarbodiimide) due to faster activation .
  • In Situ Monitoring : Use FT-IR to track carboxylate activation (disappearance of –COOH peak at 1700 cm1^{-1}) and adjust reagent stoichiometry dynamically .

Q. How does the Boc group influence the compound’s reactivity in enzymatic or cellular assays?

  • Methodological Answer :
  • Steric Hindrance : The bulky tert-butoxy group reduces off-target interactions in enzyme binding pockets, enhancing selectivity .
  • pH-Dependent Stability : Boc remains intact at physiological pH (7.4) but cleaves under acidic lysosomal conditions (pH <5), enabling controlled release in drug delivery studies .
  • Comparative Studies : Replace Boc with Cbz (carbobenzyloxy) to assess protection group effects on cellular uptake via LC-MS quantification .

Notes for Experimental Design

  • Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis requires optimizing mixing efficiency (e.g., flow chemistry) to maintain coupling yields >90% .
  • Stability Testing : Store the compound at -20°C under argon to prevent Boc group hydrolysis. Monitor degradation via weekly HPLC checks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.